6-Bromo-8-(trifluoromethyl)chroman-4-amine
Description
6-Bromo-8-(trifluoromethyl)chroman-4-amine is a chroman-4-amine derivative characterized by a bicyclic chroman core (benzopyran) substituted with a bromine atom at position 6, a trifluoromethyl (-CF₃) group at position 8, and an amine (-NH₂) at position 4. Chroman scaffolds are recognized as privileged structures in medicinal chemistry due to their stability, synthetic versatility, and bioactivity . This compound is of particular interest in neurodegenerative disease research, as chroman-4-amine derivatives have demonstrated selective butyrylcholinesterase (BuChE) inhibition, a target for Alzheimer’s disease therapeutics . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom may influence electronic and steric properties, impacting receptor binding and selectivity.
Properties
Molecular Formula |
C10H9BrF3NO |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9BrF3NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2 |
InChI Key |
JIAGCWGLGNNKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-(trifluoromethyl)chroman-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 8-(trifluoromethyl)chroman-4-one, followed by amination to introduce the amine group at the 4-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step can be carried out using ammonia or amine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-(trifluoromethyl)chroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce chroman-4-ol derivatives .
Scientific Research Applications
6-Bromo-8-(trifluoromethyl)chroman-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Bromo-8-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Core Structure: The chroman core in the target compound contrasts with the quinoline scaffold in the latter analogue, which may alter π-π stacking interactions and bioavailability .
- The -CF₃ group’s electron-withdrawing nature also stabilizes the chroman ring, reducing oxidative metabolism .
- Position 4 Functionalization: The primary amine in chroman derivatives is critical for BuChE binding, whereas the quinoline derivative’s aniline substituent may target kinase ATP-binding pockets .
Physico-Chemical Properties
Table 2: Comparative Physico-Chemical Properties
Insights :
- The trifluoromethyl group in the target compound reduces water solubility compared to the 8-fluoro analogue but improves thermal stability, a trait advantageous for formulation .
- Pyridalyl, a trifluoromethyl-containing insecticide, shares high LogP and thermal stability, highlighting the broader utility of -CF₃ in agrochemicals and pharmaceuticals .
Biological Activity
6-Bromo-8-(trifluoromethyl)chroman-4-amine is a synthetic organic compound that belongs to the chroman family, which has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound, including data tables and case studies.
Molecular Formula: C10H8BrF3N
Molecular Weight: 292.08 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its structural features, particularly the bromine and trifluoromethyl groups. These modifications can enhance lipophilicity, allowing for better membrane permeability and interaction with various biological targets. The compound may act as an inhibitor or modulator of specific enzymes and receptors involved in cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : Investigations into its anticancer effects have shown promising results in inhibiting tumor cell proliferation in vitro.
- Enzyme Inhibition : The compound has been evaluated as a potential inhibitor of SIRT2, an enzyme linked to aging and metabolic regulation.
Table 1: Biological Activity Summary
| Activity Type | Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Inhibition of growth | |
| Anticancer | Tumor cell lines | Reduced proliferation | |
| Enzyme Inhibition | SIRT2 | Inhibition |
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various chroman derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 10 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics.
Case Study 2: Anticancer Activity
A series of in vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM. These findings suggest that the compound may induce apoptosis through the activation of caspase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
